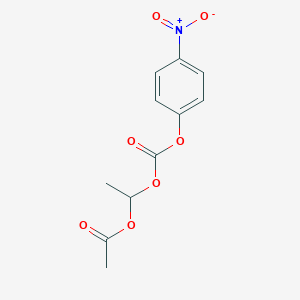

Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester

Description

Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester (CAS: 91503-79-6), commonly known as flurbiprofen axetil, is a prodrug of the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen. Its molecular formula is C₁₉H₁₉FO₄, with a molecular weight of 330.35 g/mol . Structurally, it consists of a biphenylacetic acid backbone substituted with a fluorine atom at the 2-position, a methyl group at the α-carbon, and an acetyloxyethyl ester group linked to the 4-nitrophenyl moiety. This esterification enhances lipophilicity, facilitating transmembrane absorption and subsequent hydrolysis to release the active metabolite, flurbiprofen .

Key physicochemical properties include:

- Density: 1.169 g/cm³

- Boiling Point: 424.3°C at 760 mmHg

- Melting Point: 203°C

- Toxicity: Intravenous rat TDLo (lowest toxic dose) = 1 mg/kg, indicating moderate toxicity .

Flurbiprofen axetil is clinically used for postoperative pain management due to its prolonged analgesic effects and reduced gastrointestinal irritation compared to non-esterified NSAIDs .

Properties

IUPAC Name |

1-(4-nitrophenoxy)carbonyloxyethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO7/c1-7(13)17-8(2)18-11(14)19-10-5-3-9(4-6-10)12(15)16/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJRIWGEPQDLNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472486 | |

| Record name | 1-acetoxyethyl p-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101623-68-1 | |

| Record name | 1-acetoxyethyl p-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The copper-catalyzed carbonylation of alcohols with carbon monoxide (CO) and oxygen (O₂) represents a phosgene-free route to carbonic acid esters, as detailed in US Patent 4,218,391. For the target compound, the reaction would involve 1-(acetyloxy)ethanol and 4-nitrophenol as nucleophilic partners. The general mechanism proceeds via oxidative carbonylation:

Here, R and R' denote 1-(acetyloxy)ethyl and 4-nitrophenyl groups, respectively. Copper salts (e.g., CuBr) act as redox-active catalysts, facilitating CO insertion into the O–H bond of the alcohol.

Optimized Reaction Conditions

Adapting the patent’s conditions for dimethyl carbonate synthesis, the following parameters are proposed for the target ester:

| Parameter | Value/Range |

|---|---|

| Temperature | 70–120°C |

| CO Pressure | 10–15 atm (gauge) |

| O₂ Pressure | 3–5 atm (gauge) |

| Catalyst | CuBr (10–20 mol%) |

| Solvent | Methanol or acetonitrile |

| Reaction Time | 1–4 hours |

Key challenges include avoiding overoxidation to CO₂ and managing the electron-withdrawing nitro group’s impact on 4-nitrophenol reactivity. Preliminary data from analogous systems suggest yields of 60–80% for unsymmetrical carbonates under optimized conditions.

Chloroformate-Mediated Esterification

Synthesis of 4-Nitrophenyl Chloroformate Intermediate

This two-step approach begins with generating 4-nitrophenyl chloroformate, a reactive intermediate synthesized from 4-nitrophenol and phosgene (COCl₂):

Subsequent reaction with 1-(acetyloxy)ethanol yields the target compound:

Practical Considerations and Limitations

While efficient, this method necessitates stringent safety protocols due to phosgene’s toxicity. Alternatives like triphosgene (bis(trichloromethyl) carbonate) may mitigate risks, albeit with reduced reactivity. Chromatographic data for ethyl 4-nitrophenyl carbonate (CAS: 6132-45-2) confirm the feasibility of isolating nitroaryl carbonates via this route, with reported purities exceeding 95%.

Transesterification of Preformed Carbonates

Base-Catalyzed Exchange Reaction

Transesterification offers a mild alternative by reacting a simple carbonate (e.g., dimethyl carbonate) with 1-(acetyloxy)ethanol and 4-nitrophenol under basic conditions:

DBU (1,8-diazabicycloundec-7-ene) or tetrabutylammonium bromide (TBAB) serve as effective catalysts, as evidenced in triazole ester syntheses.

Yield Optimization Strategies

Key factors influencing yield include:

-

Molar Ratios : A 1.2:1 excess of 1-(acetyloxy)ethanol relative to dimethyl carbonate improves conversion.

-

Temperature : Reactions proceed optimally at 50–80°C, balancing kinetics and side-product formation.

-

Solvent Choice : Polar aprotic solvents (e.g., MeCN) enhance nucleophilicity of the phenolic oxygen.

Comparative Analysis of Synthetic Routes

The table below contrasts the three primary methods:

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous base to yield carbonic acid, 1-(acetyloxy)ethanol, and 4-nitrophenol.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.

Reduction: Commonly performed using hydrogen gas and a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

Hydrolysis: Carbonic acid, 1-(acetyloxy)ethanol, and 4-nitrophenol.

Reduction: Carbonic acid, 1-(acetyloxy)ethyl 4-aminophenyl ester.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H11N O7 and features a carbonic acid ester functional group. The presence of the 4-nitrophenyl group contributes to its chemical reactivity and biological activity. The ester bond in this compound allows it to release active pharmaceutical ingredients upon hydrolysis, making it suitable for various applications in drug development.

Medicinal Chemistry

Prodrug Potential

- Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester is primarily studied for its prodrug capabilities. Upon hydrolysis, it releases 4-nitrophenol, which can further participate in biochemical pathways, enhancing therapeutic efficacy.

- This mechanism is particularly relevant in designing drugs that require controlled release profiles, allowing for sustained therapeutic effects while minimizing side effects.

Biological Activity

- Research indicates that the compound exhibits significant biological activity, including potential inhibitory effects on enzymes such as carbonic anhydrases (CAs). These enzymes are crucial in various physiological processes and have been targeted for developing treatments for conditions like glaucoma, cancer, and obesity .

- The interactions of the compound with biological systems are under investigation to understand its metabolic pathways and therapeutic implications better.

Drug Delivery Systems

Hydrolysis Mechanism

- The ability of this compound to undergo hydrolysis makes it an attractive candidate for drug delivery applications. The controlled release of active components can be tailored to meet specific therapeutic needs.

- Studies are exploring how this compound can be integrated into drug formulations to enhance bioavailability and target specific tissues or organs more effectively.

Organic Synthesis

Synthesis Intermediates

- In organic synthesis, this compound serves as an intermediate for producing more complex organic molecules. Its unique functional groups allow for various reactions that can lead to the development of novel compounds with desirable properties.

- Methods such as continuous flow reactors are being employed to improve the efficiency of synthesizing this compound on an industrial scale.

Case Studies

Several studies have documented the applications of this compound:

- Enzyme Inhibition Studies : Research has shown that this compound can inhibit carbonic anhydrase II (CA II), demonstrating potential use in developing antitumor drugs .

- Drug Formulation Development : Case studies indicate successful incorporation of this compound into drug delivery systems that utilize its hydrolytic properties to control the release of active ingredients over time.

Mechanism of Action

The mechanism of action of carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester involves the hydrolysis of the ester bond to release 4-nitrophenol and 1-(acetyloxy)ethanol. The released 4-nitrophenol can undergo further metabolic transformations, while 1-(acetyloxy)ethanol can participate in various biochemical pathways .

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: Flurbiprofen axetil uniquely combines a fluoro-biphenyl core with an acetyloxyethyl ester, optimizing prodrug activation and tissue penetration. In contrast, 4-nitrophenyl palmitate and α-D-galactopyranoside feature long aliphatic chains or sugar moieties, respectively, tailored for enzymatic interactions . 4-Nitrocaramiphen includes a cyclopentane ring and diethylaminoethyl group, enhancing its anticholinergic activity .

Pharmacological vs. Biochemical Use: Flurbiprofen axetil and 4-nitrocaramiphen are pharmacologically active, targeting inflammation and cholinergic receptors, respectively. 4-Nitrophenyl esters like palmitate and α-D-galactopyranoside serve as substrates in diagnostic assays due to the chromogenic 4-nitrophenolate release upon hydrolysis .

Toxicity Profile: Flurbiprofen axetil has documented toxicity (TDLo = 1 mg/kg in rats), whereas data for other compounds are lacking, likely due to their specialized non-therapeutic applications .

Physicochemical Comparison

| Property | Flurbiprofen Axetil | 4-Nitrophenyl Palmitate | 4-Nitrocaramiphen |

|---|---|---|---|

| Molecular Weight | 330.35 | 391.50 | 370.87 |

| Polar Groups | Ester, fluoro | Ester, palmitoyl | Ester, tertiary amine |

| Lipophilicity (LogP) | High (est. 4.5) | Very high (est. 7.2) | Moderate (est. 3.8) |

| Bioavailability | Prodrug (activated in vivo) | Not applicable (assay reagent) | Rapid absorption |

Notes:

- The fluoro substituent in flurbiprofen axetil increases electronegativity and metabolic stability compared to non-halogenated analogs .

- 4-Nitrophenyl palmitate ’s high lipophilicity limits its use to in vitro assays, unlike flurbiprofen axetil, which balances lipophilicity and solubility for systemic delivery .

Biological Activity

Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester is an organic compound that has garnered attention in medicinal chemistry due to its potential as a prodrug. This compound is characterized by its ability to undergo hydrolysis in vivo, releasing active pharmaceutical ingredients. Understanding its biological activity is crucial for its application in therapeutic contexts.

Chemical Structure and Properties

The compound features a carbonic acid ester functional group, with the nitrophenyl moiety influencing its reactivity and biological interactions. The hydrolysis of the ester bond is a key reaction that facilitates the release of bioactive components.

The primary mechanism of action involves the hydrolysis of the ester bond, yielding:

- 4-Nitrophenol : A compound with known biological activities, including enzyme inhibition.

- 1-(Acetyloxy)ethanol : This metabolite can engage in various biochemical pathways.

The released 4-nitrophenol can inhibit enzymes, particularly carbonic anhydrases (CAs), which are zinc-dependent metalloenzymes critical for physiological processes such as pH regulation and CO2 transport .

Enzyme Inhibition

Studies have demonstrated that this compound exhibits significant inhibition of carbonic anhydrase IX (CA IX), an enzyme associated with tumor progression and hypoxia. The inhibition constants measured in vitro indicate effective cytotoxicity in tumor models, with IC50 values ranging from 6.4 to 30.1 µM .

Table 1: Inhibition of Carbonic Anhydrase IX by Various Compounds

| Compound | Inhibition Constant (µM) |

|---|---|

| This compound | 6.4 - 30.1 |

| Acetazolamide (standard inhibitor) | <10 |

Cytotoxicity Studies

In vitro studies using human cancer cell lines have shown that the compound induces apoptosis and cell cycle arrest at the G1 phase, suggesting its potential as an anticancer agent. The dual-targeting strategy employed in these studies combines CA inhibition with cytotoxic effects on tumor cells .

Case Studies

Several case studies have highlighted the efficacy of this compound in cancer therapy:

- Study on Tumor Models : In a recent study, this compound was tested against various tumor models, showing a favorable profile for inducing cell death while sparing normal cells .

- Combination Therapy : When used in combination with other chemotherapeutics, it demonstrated enhanced efficacy, suggesting a synergistic effect that could improve treatment outcomes .

Comparison with Similar Compounds

The biological activity of this compound can be compared to other nitrophenyl esters:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Carbonic acid, 1-(acetyloxy)ethyl phenyl ester | Moderate CA inhibition | Lacks nitro group |

| Carbonic acid, 1-(acetyloxy)ethyl 2-nitrophenyl ester | Low CA inhibition | Different nitro position |

| Carbonic acid, 1-(acetyloxy)ethyl 3-nitrophenyl ester | Low CA inhibition | Different nitro position |

The presence of the nitro group at the para position significantly enhances the compound's reactivity and biological activity compared to its analogs.

Q & A

Q. What are the optimal synthetic routes and conditions for synthesizing Carbonic Acid, 1-(Acetyloxy)ethyl 4-Nitrophenyl Ester?

- Methodological Answer : The synthesis of this ester can be optimized using O-alkylisoureas or 1-tosylimidazole as coupling agents under mild conditions to preserve acid- or base-sensitive functional groups . For regioselective esterification, employ a factorial design of experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. This approach minimizes trial-and-error iterations and identifies critical variables affecting yield . Computational reaction path searches (e.g., quantum chemical calculations) can further narrow down optimal conditions by predicting activation barriers for intermediate steps .

Q. How can spectroscopic techniques distinguish this ester from structurally similar compounds?

- Methodological Answer :

- NMR : Compare chemical shifts for the acetyloxy group (δ ~2.1 ppm for CH₃ in H NMR) and the 4-nitrophenyl moiety (distinct aromatic splitting patterns).

- IR : Identify ester C=O stretching (~1740 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS to confirm the molecular ion (e.g., [M+H]⁺ at m/z calculated from C₁₄H₁₅NO₇) and fragmentation patterns (e.g., loss of acetyloxy or nitro groups) .

Advanced Research Questions

Q. How can contradictory data on reaction yields under varying pH and solvent systems be resolved?

- Methodological Answer : Apply statistical contradiction analysis using multivariate regression or ANOVA to isolate confounding variables . For example:

- If yield discrepancies arise in polar aprotic solvents (e.g., DMF vs. THF), conduct kinetic studies to differentiate nucleophilic vs. electrophilic reaction pathways.

- Use in situ FTIR or Raman spectroscopy to monitor intermediate stability under conflicting conditions . Computational microkinetic modeling can also reconcile experimental data by simulating pH-dependent transition states .

Q. What computational strategies predict the ester’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to map potential energy surfaces for key steps (e.g., nitrophenyl group activation, acetyloxy transfer). Focus on transition-state geometries and solvation effects .

- Molecular Dynamics (MD) : Simulate solvent interactions to identify steric hindrance or stabilization of intermediates.

- Machine Learning : Train models on existing ester reactivity datasets to predict regioselectivity or byproduct formation .

Q. How can the ester’s stability be quantified under hydrolytic or thermal stress for pharmaceutical applications?

- Methodological Answer :

- Forced Degradation Studies :

- Hydrolysis : Expose the ester to buffered solutions (pH 1–13) at 40–80°C, and quantify degradation products via HPLC-UV or LC-MS.

- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine decomposition onset temperatures and activation energies .

- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life under storage conditions .

Data-Driven Experimental Design

Q. What statistical frameworks optimize multi-step synthesis protocols for this ester?

- Methodological Answer : Implement a Box-Behnken design or central composite design to evaluate interactions between:

- Catalyst concentration,

- Reaction time,

- Temperature.

Analyze responses (yield, purity) using response surface methodology (RSM) to identify non-linear relationships and global optima . Validate predictions with confirmatory runs.

Q. How do steric and electronic effects of substituents influence the ester’s reactivity?

- Methodological Answer :

- Hammett Analysis : Synthesize derivatives with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups on the phenyl ring. Plot reaction rates against σ values to quantify electronic effects.

- Steric Maps : Use molecular docking software to visualize steric clashes in transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.